molecular formula C18H19N3O5 B12555742 Pyrimido[4,5-b]quinoline-2,4,6,9(3H,10H)-tetrone, 10-hexyl-8-methoxy- CAS No. 148238-15-7

Pyrimido[4,5-b]quinoline-2,4,6,9(3H,10H)-tetrone, 10-hexyl-8-methoxy-

Cat. No.: B12555742
CAS No.: 148238-15-7
M. Wt: 357.4 g/mol
InChI Key: HZKZULAASDGNSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimido[4,5-b]quinoline-2,4,6,9(3H,10H)-tetrone, 10-hexyl-8-methoxy- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the pyrimido[4,5-b]quinoline family, which is known for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.

Chemical Reactions Analysis

Types of Reactions

Pyrimido[4,5-b]quinoline-2,4,6,9(3H,10H)-tetrone, 10-hexyl-8-methoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include barbituric acid, aldehydes, anilines, and various oxidizing and reducing agents . Reaction conditions typically involve refluxing in solvents like chloroform or using mechanochemical methods .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions can produce various substituted pyrimido[4,5-b]quinolines .

Scientific Research Applications

Pyrimido[4,5-b]quinoline-2,4,6,9(3H,10H)-tetrone, 10-hexyl-8-methoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of pyrimido[4,5-b]quinoline-2,4,6,9(3H,10H)-tetrone, 10-hexyl-8-methoxy- involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death . It also inhibits specific enzymes involved in cell proliferation and survival, contributing to its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimido[4,5-b]quinoline-2,4,6,9(3H,10H)-tetrone, 10-hexyl-8-methoxy- is unique due to its specific substituents, which enhance its biological activity and stability.

Properties

CAS No.

148238-15-7

Molecular Formula

C18H19N3O5

Molecular Weight

357.4 g/mol

IUPAC Name

10-hexyl-8-methoxypyrimido[4,5-b]quinoline-2,4,6,9-tetrone

InChI

InChI=1S/C18H19N3O5/c1-3-4-5-6-7-21-14-10(12(22)9-13(26-2)15(14)23)8-11-16(21)19-18(25)20-17(11)24/h8-9H,3-7H2,1-2H3,(H,20,24,25)

InChI Key

HZKZULAASDGNSI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=C(C=C3C1=NC(=O)NC3=O)C(=O)C=C(C2=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.